molecular formula C11H12N2O2 B2764484 Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate CAS No. 190060-97-0

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate

Cat. No.: B2764484
CAS No.: 190060-97-0
M. Wt: 204.229
InChI Key: YQFIQNIOQYPOTP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of phenylalanine, an essential amino acid, and features a cyano group attached to the phenyl ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, are known to be dual aromatase and sulfatase inhibitors (dasis) . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.

Mode of Action

Based on the structural similarity to known dasis , it can be hypothesized that this compound may interact with its targets (aromatase and sulfatase enzymes) by binding to their active sites, thereby inhibiting their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of (2R)-2-amino-3-(4-cyanophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification to occur, resulting in the formation of the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-cyanophenyl)propanoate
  • Methyl 3-{[(2R)-2-(4-cyanophenyl)-2-hydroxyethyl]amino}propanoate
  • (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate

Uniqueness

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate is unique due to its specific structural features, such as the presence of both an amino group and a cyano group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFIQNIOQYPOTP-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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